molecular formula C8H16N2O B3381187 2-Tert-butyl-1,3-diazinan-4-one CAS No. 220116-67-6

2-Tert-butyl-1,3-diazinan-4-one

Cat. No.: B3381187
CAS No.: 220116-67-6
M. Wt: 156.23 g/mol
InChI Key: GVONQWJLFUDYBV-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-diazinan-4-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a heterocyclic compound containing a diazinane ring substituted with a tert-butyl group at the 2-position and a carbonyl group at the 4-position

Preparation Methods

The synthesis of 2-tert-butyl-1,3-diazinan-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of tert-butylamine with a suitable diketone or keto-ester in the presence of a base can lead to the formation of the diazinane ring . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

2-Tert-butyl-1,3-diazinan-4-one can undergo various chemical reactions, including:

Scientific Research Applications

2-Tert-butyl-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical structure and reactivity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

2-tert-butyl-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h7,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONQWJLFUDYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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